

An In-depth Technical Guide on Perfluoropropanesulfonic Acid (PFPrS)

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Compound of Interest

Compound Name: FPrSA

Cat. No.: B13437242

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Disclaimer: The following information is intended for research and development purposes only. Perfluoropropanesulfonic acid (PFPrS) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals, which are under scrutiny for their potential environmental and health risks. Appropriate safety precautions should be taken when handling this compound.

Introduction

Perfluoropropanesulfonic acid (PFPrS), likely the intended compound of interest based on the acronym "FPrSA," is a short-chain perfluoroalkyl sulfonic acid.^{[1][2]} It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are characterized by a fully fluorinated carbon chain and a functional group.^[1] In the case of PFPrS, this consists of a three-carbon perfluorinated chain attached to a sulfonic acid head group.^[1] Due to their unique properties, including high thermal and chemical stability, PFAS have been utilized in a wide range of industrial and consumer products.^[3] Notably, PFPrS has been identified as a component in the manufacturing process of aqueous film-forming foam (AFFF) used for firefighting.^[1]

Chemical Structure and Properties

The chemical structure of perfluoropropanesulfonic acid is characterized by a propyl chain where all hydrogen atoms have been substituted with fluorine atoms, connected to a sulfonic acid functional group.

Chemical Structure:

A summary of the key chemical and physical properties of Perfluoropropanesulfonic Acid (PFPrS) is provided in the table below.

Property	Value	Reference
IUPAC Name	1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid	[2]
Synonyms	PFPrS, Heptafluoropropanesulfonic acid	[2]
CAS Number	423-41-6	[2]
Molecular Formula	C ₃ HF ₇ O ₃ S	[2]
Molecular Weight	250.09 g/mol	[2]
Appearance	Not specified, though many PFAS are solids at room temperature.	
Solubility	Soluble in water.	
Computed Properties		
XLogP3	1.7	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
Exact Mass	249.95346220 g/mol	[2]
Monoisotopic Mass	249.95346220 g/mol	[2]
Topological Polar Surface Area	62.8 Å ²	[2]
Heavy Atom Count	14	[2]
Complexity	308	[2]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of perfluoropropanesulfonic acid are not readily available in the public domain. However, general methodologies for the synthesis and analysis of perfluoroalkyl sulfonic acids (PFSAs) can be adapted.

General Synthesis of Perfluoroalkyl Sulfonates

A common method for the synthesis of perfluoroalkyl sulfonates involves the reaction of a corresponding perfluoroalkyl halide with a hydrogensulfite or bisulfite salt.

Illustrative Protocol (adapted from general procedures):

- **Reaction Setup:** In a suitable pressure reactor, combine the perfluoroalkyl iodide (e.g., perfluoropropyl iodide for PFPrS) with a solution of sodium bisulfite in a mixture of a polar aprotic solvent (e.g., dimethylformamide) and water.
- **Reaction Conditions:** Heat the mixture with stirring. The reaction temperature and duration will need to be optimized for the specific substrate. For instance, a reaction might be carried out at 60°C for 24 hours.
- **Workup:** After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by extraction with a suitable organic solvent, such as acetone.
- **Purification:** The extracted product can be further purified by treatment with an oxidizing agent (e.g., hydrogen peroxide in the presence of sulfuric acid) to remove any unreacted starting materials or byproducts. The final product can then be isolated and, if necessary, converted to the free acid form through acidification and subsequent purification steps like distillation or recrystallization.

Analysis of Perfluoropropanesulfonic Acid in Water Samples by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard and highly sensitive method for the detection and quantification of PFAS, including PFPrS, in

environmental samples.[3][4]

General Protocol for Water Sample Analysis:

- Sample Preparation:
 - Collect water samples in polypropylene containers to minimize analyte adsorption.
 - For low concentrations, a solid-phase extraction (SPE) step using a weak anion exchange (WAX) cartridge is typically employed to concentrate the analytes.
 - The sample is passed through the conditioned SPE cartridge, and after washing, the analytes are eluted with a suitable solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).
 - The eluate is then evaporated to a small volume and reconstituted in a solvent compatible with the LC mobile phase.
 - For higher concentration samples, a direct injection method following dilution with methanol may be sufficient.[3]
- LC-MS/MS Analysis:
 - Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium acetate or acetic acid to improve peak shape and ionization efficiency.
 - Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion ($[M-H]^-$) to specific product ions. For PFPrS, the precursor ion would be at m/z 249, and characteristic product ions would be monitored.
- Quality Control: To ensure data accuracy and to account for matrix effects, isotopically labeled internal standards are added to the samples before extraction.

Biological Activity and Signaling Pathways

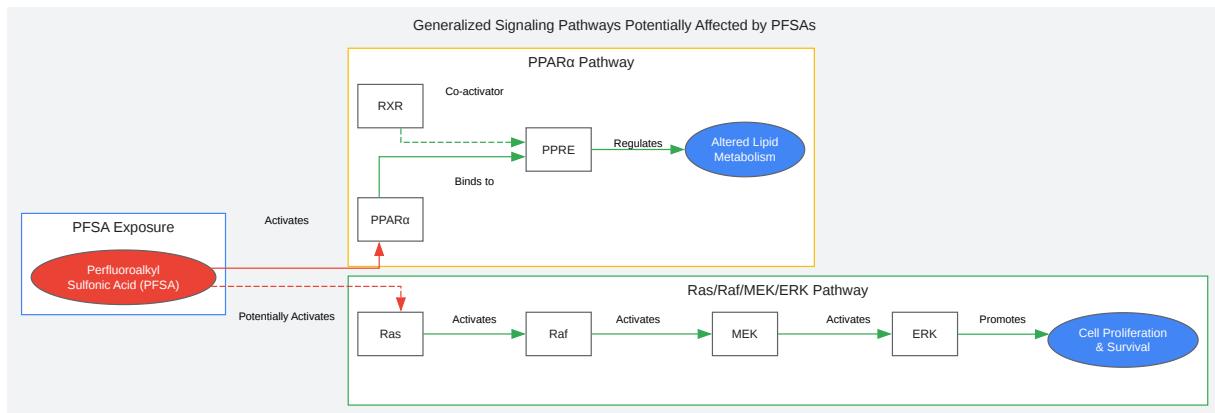
Specific in-vitro or in-vivo studies detailing the biological activity and signaling pathways directly affected by perfluoropropanesulfonic acid are limited. However, research on the broader class of PFSAs, particularly longer-chain compounds like perfluorooctanesulfonic acid (PFOS), provides insights into potential mechanisms of action. It is important to note that the biological activity of PFAS can vary with chain length.

Potential Signaling Pathways Affected by Perfluoroalkyl Sulfonic Acids

Studies on various PFSAs have implicated their interaction with several key signaling pathways, which may also be relevant for PFPs.

- Peroxisome Proliferator-Activated Receptors (PPARs): PFSAs have been shown to act as agonists for PPARs, particularly PPAR α .^{[5][6]} Activation of PPAR α is a key event in the regulation of lipid metabolism.
- Ras/Rap Signaling Pathway: Exposure to PFOS has been shown to upregulate the Ras and Rap signaling pathways, which are critical in regulating cellular processes like proliferation, differentiation, and survival.^[7]

Below is a generalized diagram illustrating the potential interaction of PFSAs with the PPAR α and Ras signaling pathways.

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Caption: Generalized PFSA signaling pathways.

Conclusion

Perfluoropropanesulfonic acid (PFPrS) is a short-chain PFAS with a distinct chemical structure and properties. While specific experimental data for PFPrS is not abundant, methodologies for the synthesis and analysis of related PFAS compounds can be adapted. The biological activity of PFPrS is likely to be influenced by its perfluorinated nature, and it may interact with cellular signaling pathways such as PPAR and Ras/Rap, which are known to be affected by other PFSAs. Further research is necessary to fully elucidate the specific biological effects and toxicological profile of perfluoropropanesulfonic acid.

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